3-(2-ETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)UREA
Overview
Description
3-(2-Ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound features an ethoxyphenyl group and a methylbenzenesulfonyl group attached to a urea moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea typically involves the reaction of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an isocyanate to yield the final urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonylurea receptors.
Medicine: Explored for its potential therapeutic effects, including antidiabetic properties due to its structural similarity to other sulfonylurea drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as sulfonylurea receptors. These receptors are involved in the regulation of insulin secretion in the pancreas. By binding to these receptors, the compound can modulate the activity of potassium channels, leading to increased insulin release and improved glucose regulation.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another sulfonylurea compound used as an antidiabetic drug.
Glibenclamide: A more potent sulfonylurea with similar applications in diabetes management.
Chlorpropamide: Known for its long duration of action in controlling blood sugar levels.
Uniqueness
3-(2-Ethoxyphenyl)-1-(4-methylbenzenesulfonyl)urea stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methylphenyl)sulfonylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)17-16(19)18-23(20,21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIQVKLKKMXJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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